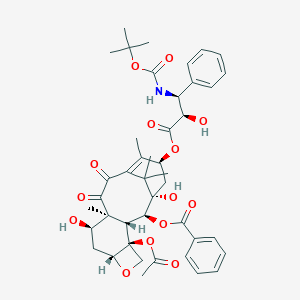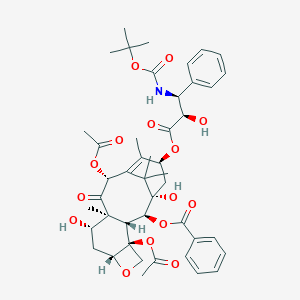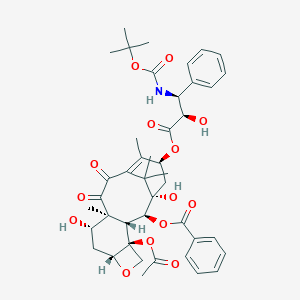
5-(Propylthio)-1H-benzimidazol-2-amin
Übersicht
Beschreibung
An impurity of Albendazole
Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „5-(Propylthio)-1H-benzimidazol-2-amin“, die sich auf verschiedene einzigartige Anwendungen konzentriert:
Pharmazeutische Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Ticagrelor, einem Medikament, das zur Vorbeugung thrombotischer Ereignisse bei Patienten mit akutem Koronarsyndrom eingesetzt wird .
Anti-Helminthika-Therapie
Es dient als wirksames Breitband-Anti-Helminthikum, das in der Human- und Veterinärchemotherapie zur Behandlung verschiedener intestinaler und systemischer Parasitosen eingesetzt wird, wie es in seiner Anwendung bei der Synthese von Albendazol zu sehen ist .
Entwicklung von fluoreszierenden Molekülen
Forscher haben diese Verbindung bei der Synthese von fluoreszierenden Molekülen eingesetzt, insbesondere bei solchen, die Triphenylamin-Imidazol-Derivate beinhalten, die potenzielle Anwendungen in der Bio-Bildgebung und -Sensorik haben .
Krebsforschung
Die Derivate der Verbindung, insbesondere Imidazo[2,1-b][1,3]benzothiazol-Derivate, haben sich als potenzielle Inhibitoren von Krebszellen erwiesen, was auf ihre Rolle bei der Entwicklung neuer Therapeutika hindeutet .
Heterocyclische Chemie
In der heterocyclischen Chemie wurde es zur Synthese komplexerer Heterocyclen wie Benzo[d]imidazo[2,1-b]thiazole verwendet, die vielfältige potenzielle Anwendungen von der Materialwissenschaft bis zur Pharmakologie haben .
Wirkmechanismus
Target of Action
5-(Propylthio)-1H-benzimidazol-2-amine, also known as Albendazole, primarily targets the thyroid gland . It is used to manage hyperthyroidism, which is due to an overactive thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for the regulation of metabolism .
Mode of Action
The compound works by decreasing the amount of thyroid hormone produced by the thyroid gland and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) . It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones . This action decreases thyroid hormone production .
Biochemical Pathways
The compound affects the pentose phosphate pathway (PPP) . The PPP is a significant source of NADPH, which is required for reductive biosynthetic reactions such as those of cholesterol biosynthesis, bile acid synthesis, steroid hormone biosynthesis, and fatty acid synthesis . By inhibiting the production of thyroid hormones, the compound can potentially influence these biochemical pathways.
Pharmacokinetics
The compound has a bioavailability of 80%-95% . This means that when taken orally, 80%-95% of the drug reaches the systemic circulation, which is a high rate of absorption . The elimination half-life of the compound is approximately 2 hours , indicating that it is relatively quickly metabolized and excreted from the body .
Result of Action
The primary result of the compound’s action is the reduction in the levels of thyroid hormones . This leads to a decrease in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety . It’s important to note that the compound’s use can lead to side effects, including itchiness, hair loss, parotid swelling, vomiting, muscle pains, numbness, and headache .
Eigenschaften
IUPAC Name |
6-propylsulfanyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMOQLOKJZARIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230824 | |
| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80983-36-4 | |
| Record name | Albendazole amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALBENDAZOLE AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-(propylthio)-1H-benzo[d]imidazol-2-amine a significant compound in albendazole research?
A: This compound, previously unreported, serves as a novel hapten in developing highly specific antibodies against albendazole (ABZ) and its metabolites (ABZSO2, ABZSO, ABZNH2SO2), collectively termed ABZs []. Traditional detection methods struggle to distinguish between ABZ and its metabolites. This novel hapten was strategically designed to expose the characteristic sulfanyl group of ABZ to the immune system. This design facilitated the production of a monoclonal antibody (Mab) capable of recognizing and binding to all four target molecules []. This breakthrough is crucial for developing accurate and efficient immunoassays to monitor ABZ residues in food products, ensuring consumer safety.
Q2: How effective is this novel antibody in detecting ABZs compared to previous methods?
A: The research demonstrates a significant improvement in detection sensitivity using the newly developed monoclonal antibody []. In optimized competitive enzyme-linked immunosorbent assay (ic-ELISA) conditions, the antibody exhibited impressive IC50 values (concentrations at which 50% binding is inhibited):
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)






